5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine
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Overview
Description
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine is a chemical compound that features a trifluorobenzyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2,3,4-trifluorobenzyl bromide with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted trifluorobenzyl derivatives.
Scientific Research Applications
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluorobenzyl bromide
- 3,4,5-Trifluorobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
Uniqueness
5-[(2,3,4-Trifluorophenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the trifluorobenzyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluorobenzyl group enhances stability and lipophilicity, while the thiazole ring provides a versatile scaffold for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-7-2-1-5(8(12)9(7)13)3-6-4-15-10(14)16-6/h1-2,4H,3H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGFLMKPFPJGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC2=CN=C(S2)N)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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